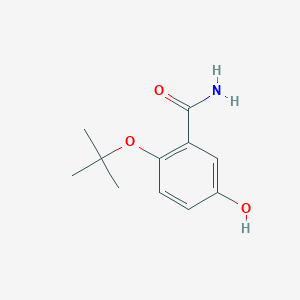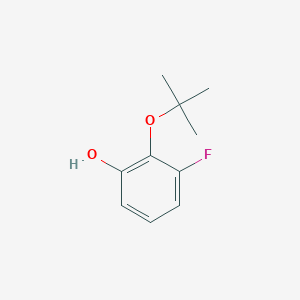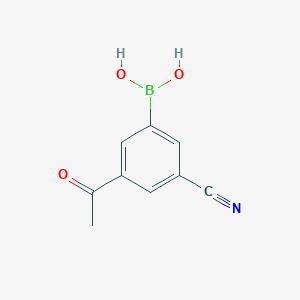
(3-Acetyl-5-cyanophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Acetyl-5-cyanophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with acetyl and cyano groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetyl-5-cyanophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction proceeds smoothly at room temperature, yielding the desired boronic acid derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Acetyl-5-cyanophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling
Phenols: Formed via oxidation of the boronic acid group
Substituted Derivatives: Formed via nucleophilic substitution reactions
Wissenschaftliche Forschungsanwendungen
(3-Acetyl-5-cyanophenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-Acetyl-5-cyanophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst, which then couples with the electrophilic aryl or vinyl halide to form the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyanophenylboronic acid: Similar structure but lacks the acetyl group.
3-Acetylphenylboronic acid: Similar structure but lacks the cyano group.
4-Formylphenylboronic acid: Similar boronic acid derivative with a formyl group instead of acetyl and cyano groups.
Uniqueness
(3-Acetyl-5-cyanophenyl)boronic acid is unique due to the presence of both acetyl and cyano groups on the phenyl ring. This combination of functional groups provides distinct reactivity and allows for the formation of a wide range of derivatives through various chemical reactions. The compound’s versatility makes it a valuable tool in organic synthesis and scientific research .
Eigenschaften
Molekularformel |
C9H8BNO3 |
|---|---|
Molekulargewicht |
188.98 g/mol |
IUPAC-Name |
(3-acetyl-5-cyanophenyl)boronic acid |
InChI |
InChI=1S/C9H8BNO3/c1-6(12)8-2-7(5-11)3-9(4-8)10(13)14/h2-4,13-14H,1H3 |
InChI-Schlüssel |
ZPKXIQRAXWHYHF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)C(=O)C)C#N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


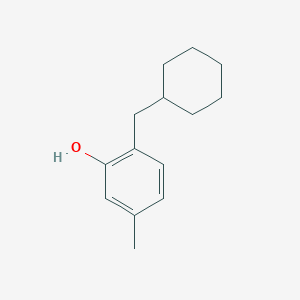
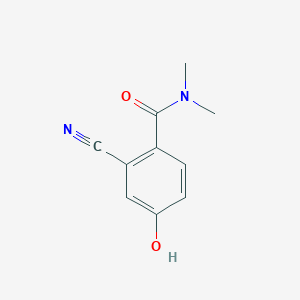
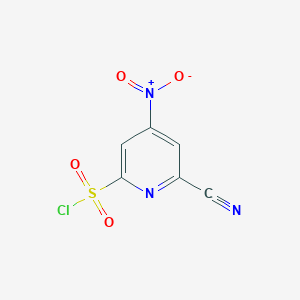
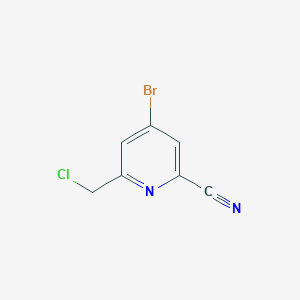
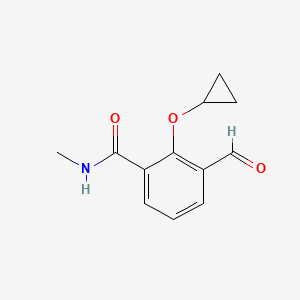
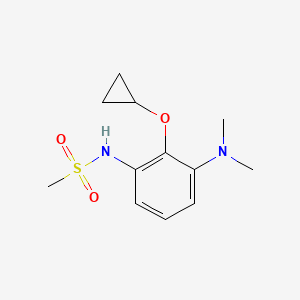
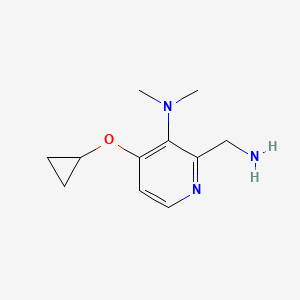
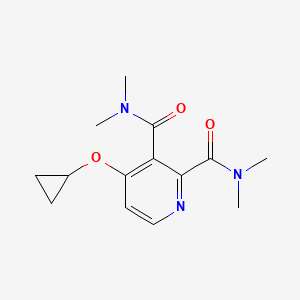
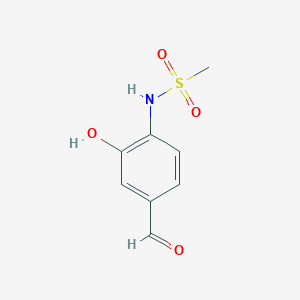
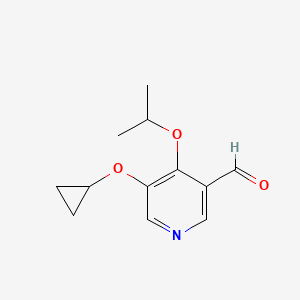
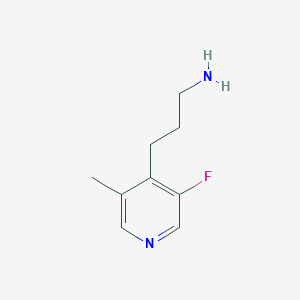
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14843693.png)
